![molecular formula C17H13N3O2S3 B2757066 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097913-60-3](/img/structure/B2757066.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It contains a 2,2’-bithiophene unit, which is an organic compound and a colorless solid . This compound is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .
Scientific Research Applications
Photovoltaic Applications
Conjugated polymers containing alternating electron-donating and electron-accepting units, including those based on benzothiadiazole and bithiophene structures, have been researched for their potential in photovoltaic applications. These materials exhibit desirable optical band gaps and absorption characteristics, making them suitable for use in organic photovoltaics, particularly for light-harvesting purposes. They demonstrate high short-circuit current and potential for high photovoltaic device open-circuit voltage when combined with fullerene derivatives (Zhu et al., 2007).
Fluorescence Properties
Bithienyl-1,3-benzothiazole derivatives, which share a similar structure, have been synthesized and their fluorescence properties evaluated. These compounds show strong fluorescence in the 450–600 nm region, with high quantum yields and large Stokes’ shifts. This suggests potential applications in areas requiring fluorescent materials (Batista et al., 2004).
Anticancer Evaluation
Compounds containing thiadiazole scaffolds and benzamide groups, which are structurally related to the compound , have been synthesized and evaluated for their anticancer activity. These studies indicate potential applications of such compounds in developing anticancer drugs, as they showed promising activity against various cancer cell lines (Tiwari et al., 2017).
Antioxidative Potential
Studies involving benzothiazole-2-carboxamides have explored their antioxidative potential, showing significant potency in free radical scavenging and antioxidative activity in tumor cells. This suggests potential applications in developing antioxidants and antiproliferative agents (Cindrić et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their role in inhibiting corrosion, particularly against steel in acidic solutions. Their ability to adsorb onto surfaces and provide protection against corrosion indicates potential applications in industrial and engineering contexts (Hu et al., 2016).
Mechanism of Action
Target of Action
Compounds with a bithiophene core have been used in the synthesis of organic π-conjugated small molecules , which are key components in electronic devices such as sensors, thin-film transistors, and photovoltaic cells . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Compounds with a bithiophene core are known to exhibit unique electronic properties due to their π-conjugated systems . These properties can be tailored through modifications in the selection and functionalization of the donor and acceptor building blocks .
Biochemical Pathways
Compounds with a bithiophene core are known to influence many facets of material properties, including electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies .
Pharmacokinetics
It’s known that 2,2’-bithiophene is insoluble in water but soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . This suggests that the compound’s bioavailability could be influenced by these solubility properties.
Result of Action
Compounds with a bithiophene core are known to exhibit unique electronic properties due to their π-conjugated systems . These properties can influence the performance of electronic devices such as sensors, thin-film transistors, and photovoltaic cells .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c21-13(14-5-6-16(24-14)15-2-1-7-23-15)9-18-17(22)10-3-4-11-12(8-10)20-25-19-11/h1-8,13,21H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGBRJQNKACFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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